

# The Dual-Pronged Immuno-Oncologic Strategy of DSP107: A Technical Overview

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## Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

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For Immediate Release: MODI'IN, Israel – DSP107, an investigational first-in-class bi-specific fusion protein, is engineered to concurrently stimulate both the innate and adaptive immune systems to combat cancer. This technical guide provides an in-depth analysis of the mechanism of action of DSP107, detailing its molecular targets, signaling pathways, and the preclinical data that underscore its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

## Core Mechanism of Action: A Two-Fold Assault on Cancer

DSP107 is a bi-functional, trimeric fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRP $\alpha$ ) fused to the extracellular domain of human 4-1BB ligand (4-1BBL). This unique structure allows DSP107 to engage two distinct and critical pathways in the anti-tumor immune response.

## Unleashing the Innate Immune System: Blocking the "Don't Eat Me" Signal

Cancer cells frequently overexpress the CD47 protein on their surface, which interacts with SIRP $\alpha$  on macrophages and other phagocytic cells. This interaction delivers a powerful "don't eat me" signal, preventing the innate immune system from recognizing and eliminating malignant cells.

The SIRP $\alpha$  component of DSP107 competitively binds to CD47 on tumor cells, effectively blocking the CD47-SIRP $\alpha$  signaling axis[1][2]. This abrogation of the inhibitory signal restores the ability of macrophages to engulf and destroy cancer cells through phagocytosis.

## Activating the Adaptive Immune System: A Targeted Co-stimulatory Signal

The second component of DSP107, the 4-1BBL, targets the 4-1BB (CD137) receptor, a key co-stimulatory molecule expressed on activated T-cells and Natural Killer (NK) cells. The trimeric nature of the 4-1BBL domain in DSP107 is crucial for effective 4-1BB clustering and signal transduction.

Crucially, the activation of 4-1BB by DSP107 is conditional. The fusion protein must first anchor to the tumor cell surface via its SIRP $\alpha$  domain binding to CD47. This localized presentation of 4-1BBL to immune cells within the tumor microenvironment leads to a potent, targeted co-stimulation of tumor-reactive T-cells, enhancing their proliferation, cytokine production, and cytotoxic activity against cancer cells[1][2].

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DSP107.

Parameter	Ligand	Value	Method	Source
Binding Affinity (Kd)	Human CD47	1.6 nM	BIACore	[1]
Human 4-1BB	0.69 nM	BIACore	[1]	
Blocking Potency	SIRP $\alpha$ -CD47 Interaction	EC50: 0.03 nM	Competition ELISA	[1]

Table 1: Binding Characteristics of DSP107

Assay Type	Cell Lines Tested (Examples)	DSP107 Concentration Range	Key Findings	Source
Macrophage-mediated Phagocytosis	Diffuse Large B-cell Lymphoma (DLBCL)	10 nM	Significant increase in phagocytosis of cancer cells, both as a monotherapy and in combination with rituximab.	[1]
PMN-mediated Trogocytosis	Non-Hodgkin Lymphoma (NHL)	10 nM	Statistically significant increase in tropocytosis in 7 out of 9 cell lines tested.	[3]
4-1BB Reporter Assay	HT1080 4-1BB reporter cells	Dose-range tested	Activated 4-1BB-mediated signaling, strictly dependent on the binding of DSP107 to CD47.	[1]
T-cell Cytotoxicity	Mixed cultures with cancer cells	Effector-to-target ratio dependent	Augmented T-cell cytotoxicity against cancer cells.	[1]

Table 2: In Vitro Functional Activity of DSP107

# Signaling Pathway and Mechanism of Action Diagrams



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